1-Methyl-3-propylurea

Description

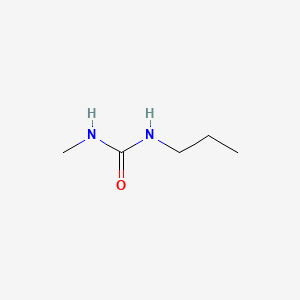

Structure

2D Structure

3D Structure

Properties

CAS No. |

38014-52-7 |

|---|---|

Molecular Formula |

C5H12N2O |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

1-methyl-3-propylurea |

InChI |

InChI=1S/C5H12N2O/c1-3-4-7-5(8)6-2/h3-4H2,1-2H3,(H2,6,7,8) |

InChI Key |

XEQNRQBTAKVTJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)NC |

Origin of Product |

United States |

Theoretical and Computational Chemistry of 1 Methyl 3 Propylurea and Urea Derivatives

Molecular Geometry and Conformational Analysis

The three-dimensional structure of 1-Methyl-3-propylurea is dictated by the geometry of its central urea (B33335) scaffold and the rotational possibilities of its methyl and propyl substituents.

Investigations into the Planarity and Non-Planarity of the Urea Scaffold

The urea functional group possesses a degree of conformational rigidity due to the delocalization of lone pair electrons from the nitrogen atoms into the carbonyl group, which can be represented by three resonance structures. nih.gov This delocalization favors a planar arrangement of the heavy atoms (O, C, N, N) to maximize p-orbital overlap. In the crystalline state, urea is known to be planar. sciencepublishinggroup.com However, its structure is highly sensitive to its environment. In the gas phase, for instance, urea deviates from planarity. researchgate.net

For substituted ureas, the planarity of the scaffold is heavily influenced by the nature of the substituents on the nitrogen atoms. nih.gov The introduction of alkyl groups, as in this compound, can lead to steric interactions that may force the molecule to adopt a non-planar conformation to relieve strain. nih.gov This disruption of planarity is a known strategy to modify physical properties, such as increasing water solubility by reducing crystal packing energy. nih.gov Computational studies on related molecules, like N,N′-diphenyl-N,N′-diethylurea, have shown that the nitrogen atoms can adopt a geometry between trigonal and tetrahedral, with a nonplanar distortion in the amide groups. nih.gov In aqueous solutions, the transition between planar and non-planar urea requires an energy input on the order of the thermal energy at room temperature, suggesting that the structure is not rigidly defined but rather conformationally flexible. researchgate.net

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT methods are the primary computational tools for studying urea derivatives at the molecular level, providing detailed information on their electronic structure and energetics.

Electronic Structure Calculations for Ground State Properties

DFT calculations are widely used to determine the optimized geometry and ground-state electronic properties of molecules like this compound. researchgate.net These calculations provide key structural parameters such as bond lengths, bond angles, and dihedral angles. For the urea scaffold, the C=O double bond is typically around 1.25 Å, while the C-N bonds exhibit partial double bond character with lengths of approximately 1.36-1.37 Å. nih.govsciencepublishinggroup.com The bond angles around the central carbon atom deviate slightly from the ideal 120° of sp² hybridization due to the different electronic environments of the attached nitrogen and oxygen atoms.

| Parameter | Typical Value | Reference Method |

|---|---|---|

| C=O Bond Length | ~1.25 Å | DFT/B3LYP |

| C-N Bond Length | ~1.36 Å | Ab Initio |

| N-C-N Bond Angle | ~115.3° | Ab Initio |

| O-C-N Bond Angle | ~122.4° | Ab Initio |

| C-N-C-C Dihedral Angle | ~180° (anti) | DFT/B3LYP |

This table provides typical geometric parameters for the ground state of an alkyl urea, derived from computational studies on urea and its simple derivatives. sciencepublishinggroup.comresearchgate.net

These calculations also yield information about the charge distribution within the molecule, often through methods like Mulliken or Natural Population Analysis, which helps in understanding the molecule's reactivity and intermolecular interactions. jmcs.org.mx

Selection and Performance of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is contingent upon the choice of the exchange-correlation (XC) functional and the basis set. A hierarchy of XC functionals exists, ranging from the Local Density Approximation (LDA) to Generalized Gradient Approximation (GGA) functionals (e.g., BP86, PBE), meta-GGAs, hybrid functionals (e.g., B3LYP, PBE0), and double-hybrid functionals.

For molecules involving non-covalent interactions and hydrogen bonding, such as urea derivatives, hybrid functionals like B3LYP are very commonly used and often provide a good balance between accuracy and computational cost. researchgate.netmdpi.com Studies comparing various functionals for systems containing urea have found that methods like TPSSTPSS and modern dispersion-corrected functionals (e.g., B3LYP-D3) can provide results in good agreement with experimental data. rsc.orgchemrxiv.org

The basis set determines the flexibility given to electrons to describe their spatial distribution. Split-valence basis sets, such as those from the Pople series (e.g., 6-31G) or Dunning's correlation-consistent series (e.g., cc-pVDZ), are frequently employed. mdpi.com For higher accuracy, particularly for systems with potential intramolecular hydrogen bonds, polarization () and diffuse functions (+) are often added (e.g., 6-311++G(d,p)). jmcs.org.mx

Solvent Effects in Computational Models (e.g., PCM)

To simulate the behavior of this compound in a solution, which is more representative of its state in biological or chemical systems, computational models must account for solvent effects. Explicit solvent models, while accurate, are computationally very expensive. A more common approach is to use implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM).

In the PCM framework, the solute molecule is placed within a cavity carved out of a continuous medium characterized by the dielectric constant of the solvent. libretexts.org The model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric continuum, providing a computationally efficient way to account for the bulk effects of the solvent on the molecule's geometry, conformational energies, and electronic properties. libretexts.org This approach has been shown to be a reasonable alternative for anticipating solvation effects without the high cost of including explicit solvent molecules. libretexts.org

Intermolecular Interactions and Aggregation Phenomena

The non-covalent forces between urea derivative molecules are pivotal in determining their macroscopic properties. Computational chemistry provides a powerful toolkit to explore these interactions at an atomic level of detail.

In condensed phases, this compound, like other N,N'-disubstituted ureas, is expected to form extensive hydrogen-bonding networks. The urea moiety possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). This dual nature facilitates the formation of strong and directional intermolecular connections.

Computational studies on analogous molecules, such as N,N'-diethylurea (DEU), have shown that the urea group acts as a monodentate ligand, coordinating through its oxygen atom. In complexes with metal ions like Co(II), Ni(II), and Zn(II), the DEU molecules form extensive two- and three-dimensional hydrogen-bonded networks. nih.gov The specific architecture of these networks is influenced by the nature of the counter-ions present in the crystal lattice. nih.gov For this compound, similar patterns of self-assembly driven by hydrogen bonding are anticipated in its solid state and concentrated solutions. The interplay between the N-H donors and the C=O acceptor would lead to chains or more complex topologies, significantly influencing its physical properties such as melting point and solubility.

Table 1: Representative Hydrogen Bond Parameters in Urea Derivatives

| System | Interaction | Calculated Distance (Å) | Computational Method |

|---|---|---|---|

| N,N'-diethylurea Complexes | N-H···O (intermolecular) | ~2.0 - 2.2 | X-ray Crystallography |

| N,N'-dimethylethyleneurea Dimer | N-H···O=C (intermolecular) | ~1.9 | DF-LMP2/aug-cc-pVTZ |

The formation of dimers and larger oligomers is a fundamental aspect of the behavior of urea derivatives in both solution and the solid state. These aggregation processes are primarily driven by the formation of intermolecular hydrogen bonds. Ab initio studies on molecules like N,N'-dimethylethyleneurea (DMEU) reveal a propensity to form stable dimers. researchgate.net Computational calculations have identified multiple stable configurations for DMEU dimers, with the most stable arrangements involving the formation of two N-H···O=C hydrogen bonds, creating a cyclic motif.

The stability of these dimers can be significant, influencing the thermodynamics of solutions containing these molecules. Theoretical calculations have shown that contact dimers of DMEU are energetically favorable, supporting the idea that these molecules can form aggregates even in dilute aqueous solutions. researchgate.net This dimerization is a critical first step towards the formation of larger oligomers and ultimately, nucleation and crystallization. The presence of the methyl and propyl groups in this compound will sterically and electronically modulate this aggregation behavior compared to simpler dialkylureas.

The principles of molecular recognition are central to understanding how this compound interacts with other molecules, including itself and potential host molecules. The specific arrangement of hydrogen bond donors and acceptors on the urea backbone allows for selective binding.

Molecular Dynamics (MD) Simulations and Statistical Mechanics Approaches

Molecular dynamics simulations provide a computational microscope to observe the time-evolution of systems containing this compound, offering insights into dynamic processes and the influence of the environment.

For instance, MD simulations of poly(urea-formaldehyde) (PUF) have been used to study its mechanical properties. These simulations demonstrate how the interactions between the polymer chains, including hydrogen bonding, contribute to the material's strength and stiffness. researchgate.net Similarly, simulations of polyurethane elastomers with dangling chains and dynamic bonds have elucidated the relationship between multi-scale chain structure, phase morphology, and damping properties. rsc.org By analogy, incorporating this compound-like moieties into a polymer backbone would be expected to introduce specific hydrogen bonding motifs that could be modeled using MD to predict the resulting material properties.

Table 2: Applications of Molecular Dynamics in Urea-Containing Polymers

| Polymer System | Property Investigated | Key Findings from MD Simulations |

|---|---|---|

| Poly(urea-formaldehyde) (PUF) | Mechanical Properties | Revealed the role of intermolecular interactions in material strength. |

| Polyurethane Elastomers | Damping Properties | Correlated chain structure and morphology with damping performance. |

The surrounding solvent environment can have a profound impact on the conformation and intermolecular interactions of urea derivatives. Molecular dynamics simulations explicitly including solvent molecules can capture these effects.

Studies on the effect of solvents on peptide backbone conformations have shown that aqueous urea can alter the intrinsic propensity for certain secondary structures by modifying the hydration of the backbone and the stability of intra-peptide hydrogen bonds. aps.org Similarly, the conformational equilibrium of small molecules can be significantly shifted by the solvent. researchgate.net For this compound, simulations in different solvents would reveal how the solvent competes for hydrogen bonding sites on the urea moiety, thereby influencing its aggregation behavior. In polar protic solvents, solvent molecules can form hydrogen bonds with the urea, potentially disrupting the formation of urea-urea dimers and oligomers. In contrast, in non-polar solvents, self-association would be more favorable. The dynamic nature of these interactions, such as the lifetime of solute-solvent and solute-solute hydrogen bonds, can be quantified through MD simulations, providing a comprehensive picture of the solution-state behavior of this compound.

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers powerful methods for predicting the spectroscopic parameters of molecules, providing a valuable complement to experimental techniques. For urea derivatives, Density Functional Theory (DFT) has emerged as a robust method for calculating various molecular properties, including vibrational frequencies which are fundamental to infrared (IR) and Raman spectroscopy. These computational approaches allow for the detailed assignment of spectral bands and a deeper understanding of the molecular vibrations.

Methodologies such as DFT, combined with appropriate basis sets, are employed to determine the equilibrium molecular geometry and to calculate the frequencies, intensities, and depolarization ratios of the fundamental vibrational transitions. researchgate.net Such calculations are instrumental in interpreting experimental spectra and can be performed for molecules in the gas phase, in solution, or even in the solid state by incorporating environmental effects.

The simulation of infrared and Raman spectra is a key application of computational chemistry in the study of molecular structures. For urea derivatives, this process typically involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies using DFT methods. The calculated frequencies and their corresponding intensities can then be used to generate a theoretical spectrum that can be compared with experimental results.

In studies of related compounds like N,N'-dimethylurea (DMU), N,N,N',N'-tetramethylurea (TMU), and N,N'-dimethylpropyleneurea (DMPU), DFT calculations have been successfully used to obtain their fundamental IR and Raman vibrational transitions. diva-portal.org The vibrational spectra of these molecules are fully analyzed using normal coordinate methods, which helps in the precise assignment of each vibrational mode. researchgate.net

For instance, the characteristic skeletal vibrations of the N₂C=O entity in urea derivatives can be identified. The very strong IR bands corresponding to the C=O stretching and the asymmetric CN₂ stretching, along with the intense Raman feature of the symmetric CN₂ stretching, serve as fingerprint bands for this class of compounds. diva-portal.org

Below is an illustrative data table of simulated vibrational frequencies for N,N'-dimethylurea (DMU), a compound structurally related to this compound. This data is representative of the type of information that can be obtained for this compound through similar computational methods.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O Stretching | 1676 ± 40 |

| Asymmetric CN₂ Stretching | 1478 ± 60 |

| Symmetric CN₂ Stretching (Raman) | 757 ± 80 |

| CH₃ Rocking | ~1150 |

| NH Bending | ~1600 |

| NH Stretching | ~3400 |

This table is based on data for N,N'-dimethylurea and is intended to be illustrative for this compound.

A crucial aspect of computational spectroscopy is the correlation between calculated properties and experimental data. While DFT calculations provide a good initial prediction of vibrational frequencies, they are often systematically higher than the experimental values due to the harmonic approximation and the limitations of the theoretical model. nih.gov To achieve better agreement with experimental spectra, the calculated frequencies are often scaled using empirical scaling factors.

The correlation between theoretical and experimental data is typically evaluated by plotting the calculated frequencies against the experimental ones. A linear relationship with a high correlation coefficient indicates a good agreement. For many organic molecules, scaling factors for different vibrational modes have been established to improve the accuracy of the predicted spectra.

Studies on urea derivatives have demonstrated a strong linear correlation between calculated and experimental vibrational frequencies after appropriate scaling. researchgate.net For example, a linear correlation has been observed between the CH stretching force constants and the inverse of the CH bond lengths. researchgate.net Similarly, the averaged NH stretching frequencies in urea and its derivatives show a linear correlation with the NH stretching force constants, which are influenced by hydrogen bonding. researchgate.net

The following table provides a representative comparison of calculated (scaled) and experimental vibrational frequencies for a related urea derivative, illustrating the level of agreement that can be achieved.

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretching | 1680 | 1685 |

| Asymmetric CN₂ Stretching | 1475 | 1480 |

| Symmetric CN₂ Stretching | 760 | 765 |

| NH Bending | 1605 | 1610 |

This table is a representative example based on general findings for urea derivatives and does not represent specific data for this compound.

The successful correlation of computational predictions with experimental data not only validates the theoretical model but also allows for a more confident interpretation of the experimental spectra, including the assignment of complex vibrational modes and the study of conformational isomers.

Reactivity, Reaction Mechanisms, and Chemical Transformations of 1 Methyl 3 Propylurea and Urea Derivatives

Fundamental Reaction Pathways of the Substituted Urea (B33335) Functional Group

The reactivity of the substituted urea functional group can be broadly categorized into several key pathways, including reactions at the carbonyl center, substitutions on the nitrogen atoms, and redox transformations.

The carbonyl carbon in urea and its derivatives is electrophilic due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms. wikipedia.orgncert.nic.inmasterorganicchemistry.com This partial positive charge makes it susceptible to attack by nucleophiles. wikipedia.orgncert.nic.inmasterorganicchemistry.com However, the nucleophilicity of the nitrogen atoms in urea is relatively weak. nih.gov

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbon, leading to the formation of a tetrahedral intermediate. numberanalytics.comyoutube.comlibretexts.org This intermediate can then be protonated to yield the final addition product. numberanalytics.comyoutube.comlibretexts.org In the context of ureas, this can be seen in reactions with strong nucleophiles. For instance, the reaction of aldehydes and ketones with hydrogen cyanide to form cyanohydrins is a classic example of nucleophilic addition. libretexts.org

While the urea nitrogen itself is a weak nucleophile, it can participate in intramolecular nucleophilic additions, especially when a second reactive group is present in the molecule. nih.gov For example, the reaction of urea with dialdehydes is driven by a second intramolecular nucleophilic attack, leading to the formation of a cyclic product. nih.govacs.org The rate of these reactions is influenced by the distance between the reacting groups and the electronic effects of substituents. nih.govacs.org

Substitution reactions on the nitrogen atoms of urea derivatives are a common transformation. The hydrogen atoms on the nitrogen can be replaced by various functional groups. For instance, N-substituted ureas can be synthesized by reacting amines with isocyanates. wikipedia.org This reaction proceeds through the nucleophilic attack of the amine on the isocyanate carbon.

Alkylation of ureas, particularly at the nitrogen, can also occur. Ureas containing N-H bonds are readily alkylated by aldehydes to form α-hydroxyalkylureas. wikipedia.org For example, formaldehyde (B43269) reacts with urea to produce bis(hydroxymethyl)urea. wikipedia.org

Furthermore, substitution can be directed to the alkyl chains attached to the nitrogen atoms, although this is less common and generally requires specific reaction conditions to activate the C-H bonds of the alkyl groups.

Urea derivatives can undergo both oxidation and reduction reactions. The reduction of the urea carbonyl group is a significant transformation. For example, urea-type carbonyls in certain cyclic structures can be selectively reduced using reagents like samarium diiodide (SmI2) in the presence of water and lithium bromide, leading to the formation of cyclic aminals. researchgate.net The catalytic hydrogenation of urea derivatives is another important reduction method, capable of producing valuable chemicals like formamides, methylamines, and methanol (B129727). rsc.orgrsc.org The selectivity of these hydrogenation reactions can often be controlled by tuning the reaction conditions, such as the type and amount of additives. rsc.orgrsc.org For instance, the hydrogenation of urea derivatives can be switched between producing N-formamides (two-electron reduction) and N-monomethylamines and methanol (six-electron reduction) by adjusting the amount of a basic additive like potassium tert-butoxide. rsc.orgrsc.org

Oxidative transformations of urea derivatives are also known. The urea oxidation reaction (UOR) is an electrochemical process with potential applications in energy conversion and storage. rsc.org This reaction involves a complex six-electron transfer process and typically requires an electrocatalyst to proceed efficiently. rsc.org

Mechanistic Studies of Specific Reactions Involving Alkylureas

Detailed mechanistic studies of reactions involving alkylureas provide deeper insights into their chemical behavior.

The reaction of ureas with dicarbonyl compounds, such as benzil (B1666583), has been a subject of mechanistic investigation. Under alkaline conditions, urea and N-methylurea react with benzil to form 5,5-diphenylhydantoins. rsc.org The proposed mechanism involves a rate-determining attack of the urea anion on one of the carbonyl carbons of benzil, followed by rapid cyclization and a slow rearrangement to yield the hydantoin (B18101) product. rsc.org

In acidic solution, the reaction between benzil and urea or 1-methylurea leads to bicyclic products. rsc.org The initial step is the attack of the urea on the protonated benzil to form a diol intermediate. rsc.org The subsequent reaction pathway of this diol is governed by its propensity to eliminate water. rsc.org With 1,3-dimethylurea, the reaction with benzil in acid yields 1,3-dimethyl-5,5-diphenylhydantoin. rsc.org The synthesis of the anticonvulsant drug phenytoin (B1677684) from benzil and urea in the presence of a base is a well-known example of this type of reaction, which proceeds through a pinacol-like rearrangement of an intermediate. nih.govyoutube.com

The following table summarizes the products of the reaction between urea derivatives and benzil under different conditions:

| Urea Derivative | Reagent | Conditions | Product |

| Urea | Benzil | Alkaline | 5,5-Diphenylhydantoin |

| N-Methylurea | Benzil | Alkaline | 5,5-Diphenylhydantoin derivative |

| Urea | Benzil | Acidic | Bicyclic product |

| 1-Methylurea | Benzil | Acidic | Bicyclic product |

| 1,3-Dimethylurea | Benzil | Acidic | 1,3-Dimethyl-5,5-diphenylhydantoin |

| Urea | Benzil, KOH | Mechanochemical | Phenytoin |

Several rearrangement reactions are pivotal in the synthesis of ureas and their derivatives. The Hofmann rearrangement is a classic example, where a primary amide is converted to a primary amine with one less carbon atom via an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com This reaction can be adapted to synthesize ureas by trapping the in-situ generated isocyanate with an amine. organic-chemistry.org The mechanism involves the formation of an N-bromoamide, which then rearranges to the isocyanate. wikipedia.org

The Curtius rearrangement is another pathway to isocyanates, starting from acyl azides. masterorganicchemistry.com Similar to the Hofmann rearrangement, the isocyanate intermediate can be trapped by amines to form ureas. organic-chemistry.org Green chemistry approaches to these rearrangements have been developed, utilizing environmentally benign oxidants. rsc.org

The dearrangement of urea derivatives, the reverse of their formation from an amine and cyanic acid, has also been studied. pnas.org When heated, unsymmetrical ureas with hydrogen atoms on both nitrogens can break down in two different ways, corresponding to the two possible formation pathways. pnas.org

The following table outlines key rearrangement reactions leading to urea formation:

| Rearrangement | Starting Material | Intermediate | Trapping Agent | Product |

| Hofmann | Primary Amide | Isocyanate | Amine | Substituted Urea |

| Curtius | Acyl Azide (B81097) | Isocyanate | Amine | Substituted Urea |

Chemical Hydrolysis of Urea Derivatives

The susceptibility of a urea derivative to hydrolysis is intricately linked to its molecular structure. The nature of the substituents on the nitrogen atoms significantly influences the electronic environment of the carbonyl group and the steric accessibility for nucleophilic attack by water or a catalyst.

Kinetics and Catalysis of Hydrolysis Reactions

The rate at which the hydrolysis of urea derivatives occurs is a critical parameter in understanding their persistence and function. Kinetic studies of these reactions reveal the factors that control the reaction speed and provide insights into the reaction mechanism.

General Mechanisms of Urea Hydrolysis:

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the urea is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by a water molecule.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This pathway is generally more significant for amides but also contributes to urea hydrolysis. nih.gov

Neutral Hydrolysis: In the absence of strong acids or bases, water itself can act as the nucleophile. This process is typically very slow for urea due to its resonance stabilization. nih.gov Computational studies have suggested that in neutral hydrolysis, one or more water molecules can participate, acting as both a nucleophile and a proton shuttle. nih.gov

Influence of Substituents on Hydrolysis Kinetics:

The presence of alkyl groups on the nitrogen atoms, as in 1-methyl-3-propylurea, has a profound effect on the rate of hydrolysis. Research comparing the hydrolysis rates of urea and its alkylated derivatives, such as 1,1,3,3-tetramethylurea (B151932) (Me4U), has provided valuable insights.

It was initially assumed that the hydrolysis rate of urea could be extrapolated from that of Me4U, based on similar comparisons in amide hydrolysis. nih.gov However, detailed computational studies have revealed that the effect of methyl substituents on the hydrolysis of urea is markedly different from that observed in amides. The dominant pathway for both urea (at pH < ~11.6) and Me4U is neutral hydrolysis, whereas amides are more susceptible to alkaline hydrolysis. nih.gov

Catalysis of Urea Derivative Hydrolysis:

Given the slow rates of uncatalyzed hydrolysis, catalysis plays a crucial role in the decomposition of urea derivatives.

Enzymatic Catalysis: The enzyme urease is an exceptionally proficient catalyst for urea hydrolysis, increasing the reaction rate by a factor of about 10¹⁴ over the uncatalyzed reaction. nih.gov While primarily acting on urea, its mechanisms provide a blueprint for designing synthetic catalysts.

Metal Ion Catalysis: Various metal ions and their complexes have been shown to catalyze the hydrolysis of urea and its derivatives. For instance, dinickel complexes can promote the elimination of alkylamines from N-alkylureas. nih.gov Palladium(II) aqua complexes have also been demonstrated to be effective catalysts for the hydrolytic decomposition of urea. nih.gov

Solid Acid and Base Catalysis: Solid catalysts, such as metal oxides, can also facilitate urea hydrolysis. Studies on catalysts like titania (TiO2) and zirconia (ZrO2) have shown that they can effectively promote the decomposition of urea, with zirconia, in particular, suggesting a direct hydrolysis pathway where water attacks the adsorbed urea. nih.gov

The following table summarizes key kinetic data for the hydrolysis of urea and a model derivative, providing a reference for the expected reactivity of compounds like this compound.

| Compound | Hydrolysis Condition | Rate Constant (s⁻¹) | Activation Free Energy (kcal/mol) | Reference |

| Urea | Alkaline (calculated) | 6.00 × 10⁻¹⁸ | - | nih.gov |

| Urea | Neutral (calculated) | 2.32 × 10⁻²⁰ | 44.1 | nih.gov |

| 1,1,3,3-Tetramethylurea | Neutral (experimental) | 4.2 × 10⁻¹² | 32.9 | nih.gov |

Interactive Data Table: Hydrolysis Rate Constants

Derivatization, Structure Property Relationships, and Analog Research of Alkylureas

Systematic Alkyl Chain and Substituent Modifications

The systematic modification of alkyl chains and other substituents on the urea (B33335) scaffold is a fundamental strategy in medicinal chemistry and materials science. These modifications allow for the fine-tuning of a molecule's physicochemical properties, which in turn influences its biological activity and material characteristics.

Impact of Alkyl Group Sterics and Electronics on Reactivity and Structure

Steric Effects: The bulkiness of the alkyl group can hinder or facilitate chemical reactions. dalalinstitute.com For instance, in reactions involving nucleophilic attack at the carbonyl carbon of the urea, a large alkyl group can create steric hindrance, slowing down the reaction rate. dalalinstitute.comnih.gov This is because the bulky group physically obstructs the approach of the reacting species. Conversely, in certain intramolecular rearrangements, a larger alkyl group can prevent undesirable side reactions, such as cyclization, by making the transition state for that pathway sterically unfavorable, thus promoting the desired rearrangement. nih.gov The steric bulk of alkyl groups also plays a crucial role in determining the preferred conformation of the molecule and can influence the rates of racemization in chiral compounds. dalalinstitute.com

Electronic Effects: The electronic properties of alkyl groups are primarily governed by the inductive effect. Alkyl groups are generally considered to be electron-donating groups (+I effect). libretexts.orgyoutube.com This means they tend to push electron density towards the atoms they are bonded to. youtube.com In the context of an alkylurea like 1-Methyl-3-propylurea, the methyl and propyl groups increase the electron density on the nitrogen atoms. This, in turn, can affect the basicity of the nitrogen atoms and the reactivity of the adjacent carbonyl group. An increase in electron density on the nitrogen can enhance its basicity, while also potentially influencing the hydrogen bonding capabilities of the N-H protons. libretexts.org The interplay of these electronic effects with resonance or mesomeric effects can further modulate the reactivity of the molecule, for example, by influencing the electron density at different positions within the molecule. dalalinstitute.com

| Property | Effect | Consequence | Reference |

|---|---|---|---|

| Steric Bulk | Increased size of the alkyl group (e.g., propyl vs. methyl). | Can lead to steric hindrance, slowing down reactions at the carbonyl group. May also prevent unwanted side reactions by blocking specific reaction pathways. | dalalinstitute.comnih.gov |

| Electronic Nature | Alkyl groups are electron-donating (+I effect). | Increases electron density on the nitrogen atoms, potentially affecting basicity and hydrogen bonding capabilities. | libretexts.orgyoutube.com |

Synthesis and Characterization of Analogues with Aryl or Heteroaryl Substituents

The synthesis of analogues where the alkyl groups of this compound are replaced by aryl or heteroaryl substituents opens up vast possibilities for creating new compounds with diverse properties. These aromatic and heteroaromatic rings introduce electronic and structural features not present in simple alkylureas.

The synthesis of such analogues often involves the reaction of an appropriate isocyanate with an arylamine or heteroarylamine, or vice versa. For instance, aryl-heteroaryl ureas have been synthesized and evaluated for their biological activities. nih.gov A common synthetic route involves the diazotization of alkyl or aryl amines, followed by reduction to form hydrazine (B178648) derivatives, which can then be further reacted to form the desired urea compounds. orientjchem.orgresearchgate.net

The characterization of these new compounds is crucial to confirm their structure and purity. Standard analytical techniques are employed, including:

Elemental Analysis: To determine the empirical formula of the synthesized compound. orientjchem.orgresearchgate.net

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the C=O stretch of the urea and N-H bonds. orientjchem.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed structure of the molecule by showing the connectivity and chemical environment of the hydrogen and carbon atoms. orientjchem.orgresearchgate.net

Mass Spectrometry (MS): To determine the molecular weight of the compound and obtain information about its fragmentation pattern. orientjchem.orgresearchgate.net

X-ray Crystallography: For compounds that form suitable crystals, this technique provides the definitive three-dimensional structure of the molecule in the solid state. nih.gov

The introduction of aryl or heteroaryl groups can significantly alter the properties of the urea. For example, electron-poor heteroaromatic aryltetrazines are expected to have different stacking interactions compared to electron-rich phenyl rings. rsc.org The planarity and electronic nature of these substituents can influence intermolecular interactions, such as π-π stacking and hydrogen bonding, which in turn affect the material's properties and how it interacts with biological targets. nih.govrsc.org

Stereochemical Aspects and Chiral Alkylurea Synthesis

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of molecular design, as the biological activity of a compound is often highly dependent on its specific stereoisomeric form. numberanalytics.com Chirality, or 'handedness', arises when a molecule is non-superimposable on its mirror image. youtube.comyoutube.com In the context of alkylureas, chirality can be introduced by using chiral alkyl groups.

The synthesis of chiral molecules with a high degree of stereoselectivity is a major focus of modern organic chemistry. numberanalytics.com One powerful method for achieving this is through the use of chiral auxiliaries. numberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereochemistry has been established, the auxiliary is removed to yield the enantiomerically enriched product. numberanalytics.com This approach has been successfully applied in the synthesis of complex molecules like Taxol and Erythromycin. numberanalytics.com

For alkylureas, a chiral center could be located on one of the alkyl substituents. A carbon atom that is bonded to four different groups is a chiral center. youtube.com The synthesis of a specific enantiomer of a chiral alkylurea would require an asymmetric synthesis strategy. This could involve using a chiral starting material (a "chiral pool" approach), employing a chiral reagent or catalyst, or using a chiral auxiliary. slideshare.net

The Cahn-Ingold-Prelog (CIP) sequence rules are used to assign the absolute configuration (R or S) to a chiral center based on the priority of the groups attached to it. youtube.comslideshare.net The ability to synthesize and characterize specific stereoisomers of alkylureas is crucial for understanding their structure-activity relationships, as different enantiomers can exhibit vastly different biological effects.

Computational Approaches to Understanding Structure-Property Relationships

Computational chemistry provides powerful tools for investigating the relationship between the structure of a molecule and its properties at an atomic level. nih.govneliti.com These methods can be used to predict various characteristics and guide the design of new molecules with desired functionalities.

Quantitative Structure-Property Relationship (QSPR) models are a key computational tool. researchgate.netnih.gov These models aim to find a mathematical relationship between the chemical structure and a specific property of interest. researchgate.net This is achieved by calculating molecular descriptors that quantify various aspects of the molecule's electronic, topological, or geometric properties, and then using statistical or machine learning methods to correlate these descriptors with the observed property. researchgate.net

Predictive Modeling of Binding Affinities and Intermolecular Interaction Energies

Predicting how strongly a molecule (ligand) will bind to a biological target (like a protein) is a major goal in drug discovery. nih.govpraiseworthyprize.orgresearchgate.net Computational methods are increasingly used to predict this binding affinity.

Predictive Modeling of Binding Affinities: Machine learning and deep learning models have shown great promise in predicting protein-ligand binding affinities. nih.govpraiseworthyprize.orgnih.gov These models are trained on large datasets of known protein-ligand complexes and their experimentally determined binding affinities. praiseworthyprize.org By learning the complex patterns in this data, the models can then predict the binding affinity for new, untested molecules. nih.gov Various regression methods, such as Random Forest, have been shown to perform well in these predictions. praiseworthyprize.orgresearchgate.net

Calculation of Intermolecular Interaction Energies: The binding of a ligand to a protein is governed by noncovalent intermolecular interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. researchgate.net Computational chemistry methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to calculate the energy of these interactions. neliti.comresearchgate.netsobereva.com High-level methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) can provide very accurate benchmark data for interaction energies, although they are computationally expensive. researchgate.netsobereva.com The analysis of these interaction energies helps to understand the key forces driving the binding process. researchgate.net

| Method | Application | Key Information Provided | Reference |

|---|---|---|---|

| Machine Learning/Deep Learning (e.g., Random Forest, CNNs) | Predicting protein-ligand binding affinity. | A predicted value for the binding affinity (e.g., Ki or Kd). | nih.govpraiseworthyprize.orgresearchgate.netnih.gov |

| Quantum Mechanics (e.g., DFT, MP2, CCSD(T)) | Calculating intermolecular interaction energies. | The strength and nature of noncovalent interactions (e.g., hydrogen bonding, electrostatics). | neliti.comresearchgate.netsobereva.com |

Correlation of Conformational Flexibility with Material Properties

The way a molecule can change its shape through rotation around its single bonds is known as conformational flexibility. This flexibility is a key determinant of the macroscopic properties of materials. For instance, in polymers, the ability of the polymer chains to adopt different conformations is directly related to properties like the glass transition temperature (Tg). researchgate.net

Computational methods can be used to explore the conformational landscape of a molecule. By simulating the different possible conformations and their relative energies, it is possible to understand the molecule's flexibility. This information can then be correlated with experimentally observed material properties. For example, in the study of N,N'-diphenyl-urea derivatives, computational methods were used to investigate how intermolecular hydrogen bonding affects their optical properties. frontiersin.org By understanding how the molecules arrange themselves and interact, researchers can gain insights into the resulting material characteristics.

Emerging Research Directions and Future Challenges in 1 Methyl 3 Propylurea Chemistry

Development of Green and Sustainable Synthetic Methodologies for Substituted Ureas

The traditional synthesis of substituted ureas has often relied on hazardous reagents such as phosgene (B1210022) and isocyanates. rsc.org Modern synthetic chemistry is actively moving away from these methods to develop cleaner, safer, and more energy-efficient processes. rsc.org This shift is a cornerstone of green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances. unibo.it

Several innovative and sustainable approaches are being developed for the synthesis of substituted ureas, which are applicable to the production of 1-Methyl-3-propylurea. A notable advancement is the development of a simple, mild, and efficient method for synthesizing N-substituted ureas through the nucleophilic addition of amines to potassium isocyanate in water, completely avoiding organic co-solvents. rsc.org This method has proven effective for producing a variety of ureas in good to excellent yields, with high purity achieved through simple filtration or extraction, thus avoiding the need for silica (B1680970) gel purification. rsc.org

Another green approach involves the direct use of carbon dioxide (CO2), a cheap and abundant raw material, in catalytic processes. rsc.orgrsc.org For example, polyureas have been synthesized from CO2 and diamines using a functional ionic liquid as a catalyst, demonstrating a promising route for creating urea (B33335) linkages without toxic inputs. rsc.org Researchers are also exploring solvent-free synthesis methods, which align with the principles of green chemistry for environmentally friendly organic synthesis. researchgate.net

These emerging methodologies represent a significant step forward from conventional techniques that often require harsh conditions or complex catalytic systems. acs.org The development of resource-efficient and environmentally friendly synthetic processes is crucial for the sustainable industrial production of chemicals like substituted ureas. rsc.org

Table 1: Comparison of Synthetic Methodologies for Substituted Ureas

| Method | Reagents | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Traditional Method | Phosgene, Isocyanates, Carbamoyl (B1232498) Chlorides | Established and versatile | Use of highly toxic and hazardous reagents | rsc.orgrsc.org |

| Phosgene Substitutes | Triphosgene (B27547), Carbonylbisimidazole | Safer to handle and store than phosgene | Can be sophisticated and costly | rsc.orgrsc.org |

| Aqueous Synthesis | Amine, Potassium Isocyanate, Water | Environmentally friendly (uses water as solvent), mild conditions, high purity, no organic co-solvent needed | Primarily explored for specific N-substituted ureas | rsc.org |

| CO2-based Synthesis | Diamines, Carbon Dioxide, Ionic Liquid Catalyst | Utilizes a cheap and abundant C1 source, green process | Requires specific catalytic systems | rsc.orgrsc.org |

| Transamidation of Urea | Urea, Amine | Attractive approach for avoiding toxic reagents | Often requires a catalyst and/or heating | rsc.org |

Exploration of Novel Catalytic and Organocatalytic Roles for Alkylureas

The use of small organic molecules as catalysts, known as organocatalysis, has become a foundational pillar of modern synthesis. researchgate.netmdpi.com Organocatalysts offer numerous advantages, including lower toxicity, reduced pollution, and greater economic viability compared to many organometallic catalysts. mdpi.com Within this field, urea and its derivatives, particularly thioureas, have been recognized for their ability to act as hydrogen-bond donors, activating substrates in a variety of reactions.

While much of the focus has been on thioureas, the potential for simple alkylureas like this compound to participate in catalytic processes is an area of growing interest. The structural features of this compound—containing N-H protons capable of hydrogen bonding and alkyl groups that can influence solubility and steric interactions—make it a candidate for exploration in organocatalysis.

Research into synergistic catalysis, where two or more catalysts work in concert, opens new possibilities. researchgate.netmdpi.com An alkylurea could potentially act as a co-catalyst, working alongside a metal catalyst or another organocatalyst to achieve transformations that are otherwise difficult. researchgate.net For instance, in dual catalytic systems, one catalyst might activate the nucleophile while the other activates the electrophile. mdpi.com The role of additives like lutidine has been investigated as a precatalyst in dual catalytic systems, highlighting how seemingly simple molecules can play critical roles in complex reaction mechanisms. nih.gov This suggests that alkylureas could be explored for similar co-catalytic functions, potentially influencing reaction pathways through noncovalent interactions. researchgate.net The development of heterogeneous organocatalytic processes, where the catalyst is immobilized on a solid support, is another key trend, addressing challenges in catalyst separation and recycling. mdpi.com

Table 2: Potential Catalytic Roles for Alkylureas

| Catalysis Type | Potential Role of Alkylurea | Mechanism of Action | Citations |

|---|---|---|---|

| Hydrogen-Bond Catalysis | Hydrogen-bond donor | Activation of electrophiles (e.g., carbonyl groups) through N-H hydrogen bonding. | researchgate.net |

| Synergistic Catalysis | Co-catalyst | Working in concert with another catalyst (e.g., metal or enzyme) to enable a reaction. | researchgate.netmdpi.com |

| Phase-Transfer Catalysis | Phase-transfer agent | Facilitating the reaction between reactants in different phases due to its amphiphilic nature. | researchgate.net |

| Heterogeneous Catalysis | Immobilized catalyst/ligand | Covalently attached to a solid support for ease of separation and recycling. | mdpi.com |

Advanced Computational Design for De Novo Urea-Based Materials

Computational chemistry and materials science are providing powerful tools for the de novo design of materials with tailored properties. nih.gov These methods allow researchers to predict the structures and properties of novel molecules and materials before they are synthesized in the lab, accelerating the discovery process. For urea-based materials, computational design is being used to explore applications ranging from green energy materials to advanced electrocatalysts. nih.govrsc.org

Density functional theory (DFT) calculations, for example, have been employed to study the potential of various catalysts for the electrochemical synthesis of urea from N₂ and CO₂, offering a sustainable alternative to conventional industrial processes. rsc.orgacs.org Such studies investigate catalyst stability, reactant adsorption, and reaction pathways to identify promising candidates. rsc.org For instance, research has shown that doping transition metal atoms at the edge of MoSe₂ can create highly active bimetallic sites for urea electrosynthesis, with the catalytic activity being predictable through computational models. rsc.org

These computational approaches could be directly applied to the design of novel materials based on this compound. By simulating how molecules of this compound might self-assemble or interact with other components, it is possible to predict the properties of resulting supramolecular structures or composite materials. For example, computational studies could explore its use in:

High-Energy Materials: Calculations on nitro-substituted urea molecules have been used to assess their potential as "green" high-energy materials, which have high decomposition enthalpies but low carbon content. nih.gov

Electrocatalysts: Computational screening can identify how urea derivatives might facilitate reactions like the urea oxidation reaction (UOR), which is important for energy applications and waste treatment. rsc.org

Functional Polymers: Predicting the mechanical and thermal properties of polymers incorporating the this compound moiety.

This in-silico approach allows for the rapid screening of many structural possibilities, guiding experimental efforts toward the most promising material candidates and overcoming challenges in activating inert molecules and controlling reaction pathways. acs.orgresearchgate.net

Integration of this compound into Multifunctional Hybrid Materials

Hybrid materials, which combine organic and inorganic components at the molecular level, offer a pathway to create materials with unique and often synergistic properties. researchgate.netnih.gov The integration of small organic molecules like this compound into larger inorganic or polymeric frameworks can yield multifunctional materials with applications in fields such as catalysis, sensing, and advanced coatings. researchgate.net

There are two primary approaches for creating these hybrids: Class I, where the organic and inorganic components are linked by weak interactions like hydrogen bonds or van der Waals forces, and Class II, where they are connected by strong covalent or ionic bonds. researchgate.net The structure of this compound, with its capacity for hydrogen bonding and a modifiable chemical structure, makes it suitable for both approaches.

A key strategy for integrating molecules into Class II hybrids is to functionalize them with a reactive group that can form a covalent bond with an inorganic network. A well-known example is the use of silane (B1218182) coupling agents. For instance, the compound 1-[3-(Trimethoxysilyl)propyl]urea is specifically designed for this purpose. sigmaaldrich.com Its trimethoxysilyl group can undergo hydrolysis and condensation to form a stable siloxane network (a common component of glass and silicones), while the urea group provides functionality to the resulting hybrid material. sigmaaldrich.com

By analogy, this compound could be chemically modified to incorporate a similar reactive handle (e.g., a silane, phosphonate, or carboxylic acid). This would allow it to be covalently integrated into various matrices, including:

Silica-based materials: To create organic-inorganic composites with tailored surface properties.

Metal-organic frameworks (MOFs): Serving as a functional ligand to influence the pore environment and catalytic activity of the framework.

Polymers: Acting as a cross-linking agent or a pendant group to modify the mechanical, thermal, or adhesive properties of the polymer.

The strategic design of such hybrid materials allows for the exploitation of the best properties of each component, leading to multifunctional composites with novel physicochemical characteristics. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.